![molecular formula C16H14ClF3N2 B3019903 1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 338793-09-2](/img/structure/B3019903.png)
1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline
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Description
The compound "1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline" is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of natural products and pharmaceuticals. Tetrahydroisoquinolines are of significant interest in medicinal chemistry due to their biological activity and their potential use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives can be achieved through various methods. For instance, the use of 1-methylimidazolium hydrogen sulfate with chlorotrimethylsilane has been reported as an efficient catalytic system for the synthesis of dihydropyrimidinones and hydroquinazoline diones under solvent-free conditions . Another approach involves the oxidative difluoromethylation of tetrahydroisoquinolines using TMSCF2SPh and TEMPO+BF4- as an oxidant, leading to fluorinated pyrrolo[2,1-a]isoquinolines and benzo[a]quinolizidines . Additionally, improvements in the synthesis of related compounds have been achieved by using a mixture of P2O5/POCl3 as the dehydrating agent .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which can be substituted at various positions to yield a wide range of compounds with different properties and biological activities. For example, the synthesis of fluorinated 4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinolines involves nucleophilic addition and intramolecular cyclization reactions .
Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives can undergo various chemical reactions. Base-promoted intermolecular cyclization of substituted 3-aryl(heteroaryl)-3-chloroacrylaldehydes with tetrahydroisoquinolines has been developed to synthesize pyrrolo[2,1-a]isoquinolines . Moreover, tricarbonyl(N-methyl-1,2,3,4-tetrahydroisoquinoline)chromium complexes have been used to achieve stereoselective substitution reactions, leading to various 4-substituted N-methyl-1,2,3,4-tetrahydroisoquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure. The introduction of substituents such as fluorine atoms or trifluoromethyl groups can significantly alter the compound's reactivity, polarity, and potential interaction with biological targets. The synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones has shown that the reaction conditions, such as solvent and temperature, can affect the selectivity and yield of the desired isomers .
Mechanism of Action
Future Directions
TFMP derivatives are expected to find many novel applications in the future due to their unique properties . More than 50% of the pesticides launched in the last two decades have been fluorinated, and around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2/c17-13-7-11(16(18,19)20)9-22-15(13)8-14-12-4-2-1-3-10(12)5-6-21-14/h1-4,7,9,14,21H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCFRHHBLPZBOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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